molecular formula C11H20N2O B6198688 N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide CAS No. 2703773-03-7

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide

Número de catálogo: B6198688
Número CAS: 2703773-03-7
Peso molecular: 196.3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide (NMCB) is a cyclobutane-1-carboxamide derivative of the piperidine class of compounds. It is a small molecule that has been studied for its potential therapeutic applications in a variety of areas such as cancer and neurological diseases. NMCB is also known as N-methyl-1-piperidin-4-ylcyclobutane-1-carboxamide, N-methyl-4-piperidin-1-ylcyclobutane-1-carboxamide, and N-methyl-4-piperidin-1-ylcyclobutane-1-carboxylic acid.

Aplicaciones Científicas De Investigación

NMCB has been studied for its potential therapeutic applications in a variety of areas such as cancer and neurological diseases. In cancer research, NMCB has been shown to inhibit the growth of several types of cancer cells in vitro, including breast, prostate, and pancreatic cancer cells. In addition, NMCB has been found to induce apoptosis in cancer cells and to inhibit the growth of cancer tumors in animal models. In neurological research, NMCB has been found to have neuroprotective effects, including the reduction of neuronal damage caused by ischemia and oxidative stress.

Mecanismo De Acción

The exact mechanism by which NMCB exerts its therapeutic effects is not yet known. However, it is believed to act by modulating the activity of certain signaling pathways involved in cell growth and survival. Specifically, NMCB has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell proliferation, survival, and metabolism. In addition, NMCB has been found to modulate the activity of the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
NMCB has been found to have a variety of biochemical and physiological effects. In vitro, NMCB has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, NMCB has been found to induce apoptosis in cancer cells and to inhibit the growth of cancer tumors in animal models. In addition, NMCB has been found to have neuroprotective effects, including the reduction of neuronal damage caused by ischemia and oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

NMCB has several advantages as a research tool. It is a small molecule that can be synthesized easily and with high yields. In addition, it has been found to have a variety of therapeutic effects in vitro and in vivo. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not known whether it has any off-target effects.

Direcciones Futuras

There are several potential future directions for research into NMCB. One possible direction is to further explore its mechanism of action, as this may lead to the development of more effective therapeutic strategies. In addition, further studies could be conducted to investigate the potential off-target effects of NMCB, as well as its potential applications in other areas such as cardiovascular diseases and neurological disorders. Finally, further studies could be conducted to investigate the potential synergistic effects of NMCB when combined with other drugs or treatments.

Métodos De Síntesis

NMCB is synthesized from the reaction of 1-piperidin-4-ylcyclobutane-1-carboxylic acid with methyl iodide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane and the product is isolated as a solid. The yield of the reaction is typically greater than 95%.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide involves the reaction of N-methylcyclobutanecarboxamide with piperidine in the presence of a suitable catalyst.", "Starting Materials": [ "N-methylcyclobutanecarboxamide", "Piperidine", "Catalyst" ], "Reaction": [ "Add N-methylcyclobutanecarboxamide to a reaction flask", "Add piperidine to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain N-methyl-1-(piperidin-4-yl)cyclobutane-1-carboxamide" ] }

2703773-03-7

Fórmula molecular

C11H20N2O

Peso molecular

196.3

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.